Thia-net
Description
Structure
3D Structure
Properties
CAS No. |
127942-31-8 |
|---|---|
Molecular Formula |
C15H21N7O3S2 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-(4-aminobutanoylamino)-N-[4-(3-aminopropylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C15H21N7O3S2/c16-4-1-3-11(23)21-14-20-10(8-26-14)13(25)22-15-19-9(7-27-15)12(24)18-6-2-5-17/h7-8H,1-6,16-17H2,(H,18,24)(H,19,22,25)(H,20,21,23) |
InChI Key |
NOPYGMHKXXIDPJ-UHFFFAOYSA-N |
SMILES |
C1=C(N=C(S1)NC(=O)CCCN)C(=O)NC2=NC(=CS2)C(=O)NCCCN |
Canonical SMILES |
C1=C(N=C(S1)NC(=O)CCCN)C(=O)NC2=NC(=CS2)C(=O)NCCCN |
Other CAS No. |
127942-31-8 |
Synonyms |
Thia-Net |
Origin of Product |
United States |
Thia Michael Reaction: Mechanistic Insights and Reactivity Control
Fundamental Principles of Thia-Michael Addition
The Thia-Michael addition is a fundamental organic reaction that involves the 1,4-conjugate addition of a sulfur-based nucleophile, typically a thiol (Michael donor), to an electron-deficient carbon-carbon double bond, known as a Michael acceptor. nih.govwikipedia.org This reaction results in the formation of a carbon-sulfur (C-S) bond, yielding a thioether product. wikipedia.orgwikipedia.org The Michael acceptor is characteristically an α,β-unsaturated compound where the double bond is activated by an adjacent electron-withdrawing group (EWG), such as a carbonyl, cyano, nitro, or sulfone group. wikipedia.org
The reaction is renowned for its high efficiency, selectivity, and mild reaction conditions, often proceeding at room temperature. nih.gov It is considered a "click" chemistry reaction due to its reliability, high yields, and tolerance of a wide variety of functional groups. nih.govnih.gov The scope of the Thia-Michael addition is extensive, with significant applications in diverse fields. In organic synthesis, it is a robust method for creating C-S bonds, which are integral to many biologically active molecules and pharmaceutical agents. srce.hrresearchgate.net In polymer chemistry, it is widely used for polymer modification, cross-linking, and the synthesis of complex macromolecular architectures like dendrimers. nih.govwikipedia.org Furthermore, its utility extends to surface modification and bioconjugation, particularly for the site-specific modification of cysteine residues in proteins. nih.govnih.gov
The Thia-Michael addition is often compared with the thiol-ene reaction, as both involve the addition of a thiol to a double bond. However, their mechanisms and substrate requirements are distinctly different. The Thia-Michael reaction proceeds via an anionic-mediated mechanism, requiring an electron-poor alkene (Michael acceptor) and is typically catalyzed by a base or nucleophile. wikipedia.orgnih.gov In contrast, the thiol-ene reaction is a radical-mediated process that occurs between a thiol and an electron-rich alkene (e.g., vinyl or allyl groups) and is initiated by heat or light. nih.govwikipedia.orgnih.gov
Key differences between the two reactions are summarized in the table below. The Thia-Michael addition is generally more selective, avoiding the homopolymerization side reactions that can occur with the radical intermediates in thiol-ene reactions. nih.gov It can also be performed at lower temperatures and without the need for radical initiators. nih.gov
| Feature | Thia-Michael Addition | Thiol-ene Reaction |
|---|---|---|
| Mechanism | Anionic (Conjugate Addition) | Free-Radical (Chain Reaction) |
| Alkene Substrate | Electron-deficient (e.g., acrylates, maleimides) | Electron-rich (e.g., vinyl ethers, norbornenes) |
| Initiation/Catalysis | Base or Nucleophile (e.g., amines, phosphines) | UV light, heat, or radical initiator |
| Selectivity | High selectivity, minimal side reactions | Potential for homopolymerization of the alkene |
| Reaction Conditions | Often proceeds at room temperature, tolerant to air/moisture | Requires initiator, can be sensitive to oxygen |
The Thia-Michael reaction is part of a broader class of Michael-type additions. The defining characteristic among them is the nature of the nucleophile. In oxa-Michael and aza-Michael additions, the nucleophiles are alcohols/alkoxides and amines, respectively, leading to the formation of ethers and amino compounds. nih.gov The higher nucleophilicity and acidity of thiols compared to alcohols and amines often make the Thia-Michael addition more facile and efficient under milder conditions.
Detailed Mechanistic Pathways
The base-catalyzed Thia-Michael addition is a common and well-studied pathway. It typically involves catalysis by weak Brønsted bases, such as tertiary amines like triethylamine (B128534), or stronger bases when necessary. nih.govrsc.org The mechanism can be described in two primary stages: the formation of the reactive nucleophile followed by its addition to the Michael acceptor and subsequent protonation. nih.govmdpi.com
The reaction is initiated by an acid-base reaction between the thiol (R-SH) and the base catalyst (B:). The base abstracts the acidic proton from the thiol, generating a highly nucleophilic thiolate anion (R-S⁻) and the protonated base (BH⁺). nih.govmdpi.comdatapdf.com
R-SH + B: ⇌ R-S⁻ + BH⁺
Once formed, the potent thiolate anion acts as the nucleophile and attacks the electrophilic β-carbon of the α,β-unsaturated Michael acceptor in a conjugate addition. researchgate.netresearchgate.net This nucleophilic attack results in the formation of a resonance-stabilized carbanion, specifically an enolate intermediate. nih.govmdpi.com
Nucleophile-Initiated Mechanism
The nucleophile-initiated Thia-Michael addition represents a distinct pathway from the base-catalyzed mechanism. In this process, a nucleophilic catalyst, typically a Lewis base such as a phosphine (B1218219) or a tertiary amine, directly attacks the Michael acceptor. nih.govmdpi.com This initial step forms a zwitterionic intermediate. nih.gov Subsequently, this highly reactive intermediate deprotonates a thiol, generating the crucial thiolate anion required for the addition reaction. datapdf.com This mechanism is often faster and can be more efficient than the base-catalyzed route, sometimes requiring lower catalyst loadings. nih.gov
Generation of Active Anionic Species
The formation of the active anionic species, the thiolate, is the pivotal step in the nucleophile-initiated Thia-Michael reaction. Unlike the direct deprotonation of a thiol by a base in the base-catalyzed mechanism, here the thiolate is generated through a proton exchange with a zwitterionic intermediate. nih.gov This intermediate is formed from the nucleophilic attack of the catalyst on the electron-deficient β-carbon of the Michael acceptor. datapdf.com The resulting strong intermediate carbanion readily deprotonates the thiol, creating the thiolate anion and a protonated catalyst. datapdf.com The efficiency of this process is influenced by the nature of the nucleophilic catalyst; for instance, organophosphines are often more effective than amines in initiating this mechanism due to the ability of phosphorus to stabilize the charged intermediates.
Propagative Thiolate Formation and Addition
Once the initial thiolate anion is formed, it adds to the Michael acceptor, creating a new carbanionic intermediate. nih.gov A key feature of this mechanism is the propagation of the reaction through a chain-like process. The newly formed carbanionic adduct can then deprotonate another thiol molecule, thereby regenerating a thiolate anion. nih.govmdpi.com This new thiolate can then attack another Michael acceptor, continuing the cycle. In this propagative sequence, the nucleophile's primary role is to initiate the reaction, with the thiol itself participating in the propagation of the reactive species. nih.gov This self-sustaining cycle contributes to the high efficiency often observed in nucleophile-initiated Thia-Michael additions.
Enzyme-Catalyzed Thia-Michael Additions
In biological systems, the Thia-Michael addition is often facilitated by enzymes, which provide a controlled and stereospecific environment for the reaction. A notable example is the action of LanC (lanthipeptide cyclase) enzymes, which catalyze the addition of cysteine thiol groups to dehydroalanine (B155165) (Dha) or dehydrobutyrine (Dhb) residues. nih.govpnas.org These reactions are crucial in the biosynthesis of lanthipeptides, a class of antimicrobial peptides. pnas.org Eukaryotic LanC-like (LanCL) enzymes also catalyze the addition of the cysteine in glutathione (B108866) to dehydroamino acids, playing a protective role against unwanted chemical modifications in the cellular proteome. nih.govpnas.org
Role of Metal Centers in Thiol Activation (e.g., Zinc)
Metal ions, particularly zinc, play a critical role in the activation of thiols within the active sites of many enzymes that catalyze Thia-Michael additions. nih.govpnas.org The zinc ion acts as a Lewis acid, coordinating to the thiol group of a cysteine residue. nih.gov This coordination lowers the pKa of the thiol, facilitating its deprotonation to the more nucleophilic thiolate anion, even at neutral pH. nih.gov In human LanCL1, for instance, a zinc ion is instrumental in activating the cysteine thiolate for its nucleophilic attack. nih.govpnas.org This metal-ion-mediated activation is a common strategy employed by enzymes to enhance the reactivity of thiol nucleophiles. nih.gov
Protonation States and Enolate Stabilization
The precise control of protonation states of amino acid residues within the enzyme's active site is fundamental to the catalytic mechanism. In the case of LanCL1, a conserved histidine residue is positioned to protonate the enolate intermediate that forms after the thiolate attack on the Michael acceptor. nih.govpnas.org This protonation step is crucial for completing the addition reaction. Furthermore, another histidine residue can form a hydrogen bond with the carbonyl oxygen of the Michael acceptor, which helps to stabilize the negative charge that develops on this oxygen in the enolate intermediate. nih.govpnas.org The stabilization of this intermediate lowers the activation energy of the reaction, thereby increasing the catalytic efficiency. The specific protonation states of catalytic residues are critical for both substrate binding and the subsequent chemical transformations.
Factors Influencing Reaction Kinetics and Thermodynamics
The kinetics and thermodynamics of the Thia-Michael reaction are influenced by a variety of factors, which in turn determine the reaction rate, efficiency, and the position of the equilibrium.
| Factor | Influence on Kinetics | Influence on Thermodynamics |
| Catalyst | The choice between a base-catalyzed or nucleophile-initiated mechanism significantly impacts the reaction rate. Nucleophile-initiated pathways are often faster. nih.gov | The catalyst does not alter the final equilibrium position but affects the rate at which it is reached. |
| Solvent | Polar solvents like dimethyl sulfoxide (B87167) (DMSO) can accelerate the reaction rate compared to nonpolar solvents. nih.gov | The solvent can influence the stability of reactants and products, thereby shifting the equilibrium. Polar solvents may favor the formation of more polar products. |
| pH | The reaction is pH-dependent. Basic conditions favor the formation of the thiolate nucleophile, increasing the reaction rate. However, at very low pH, the reaction is slow. nih.gov | The reversibility of the reaction is pH-dependent. At basic pH, the reaction is often rapid and reversible, while at low pH, it can be slow and irreversible. nih.gov |
| Structure of Michael Acceptor | The presence of electron-withdrawing groups on the Michael acceptor increases its electrophilicity and accelerates the reaction. An additional electron-withdrawing group at the α-carbon can lower the energy barrier for thiol addition. nih.gov | An α-electron-withdrawing group can make the addition reaction thermodynamically less favorable, promoting reversibility. uq.edu.au The presence of bulky substituents on the β-carbon can also lead to a more reversible reaction. nih.gov |
| Structure of Thiol | The acidity (pKa) of the thiol influences the ease of thiolate formation. Thiols with lower pKa values are more readily deprotonated. Steric hindrance around the thiol group can decrease the reaction rate. nih.gov | The inherent stability of the resulting thioether adduct will influence the overall thermodynamics. |
| Temperature | Higher temperatures generally increase the reaction rate. However, for reversible reactions, elevated temperatures can also favor the retro-Michael reaction. rsc.org | For reversible reactions, temperature can shift the equilibrium. If the forward reaction is exothermic, lower temperatures will favor the product. rsc.org |
The interplay of these factors allows for the tuning of the Thia-Michael reaction for various applications, from organic synthesis to materials science. For instance, the reaction can be designed to be reversible under specific conditions, which is a key feature in the development of dynamic covalent networks. nih.gov
Catalyst Identity and Loading
The kinetics of the thia-Michael addition are profoundly influenced by the choice and concentration of the catalyst. The reaction can be promoted through two primary mechanistic pathways: base catalysis and nucleophile initiation. nih.govmdpi.com
In the base-catalyzed mechanism, a Brønsted base deprotonates the thiol to form a thiolate anion, which then acts as the active nucleophile. nih.gov The rate of this pathway is sensitive to the presence of the protonated base, which can slow the formation of new thiolates. nih.gov Common bases used for this purpose include tertiary amines like triethylamine.
Alternatively, the reaction can be initiated by a nucleophile, typically a Lewis base such as a phosphine. mdpi.com In this pathway, the nucleophile first attacks the Michael acceptor, generating a zwitterionic intermediate that then deprotonates the thiol. nih.gov A key advantage of the nucleophile-initiated pathway is that the thiol is the only proton source, which often leads to faster reaction rates and allows for lower catalyst loadings compared to the base-catalyzed route. nih.govmdpi.com For instance, primary amines, such as hexylamine, have been shown to be efficient catalysts for the thia-Michael addition. rsc.org
Heterogeneous catalysts, like the polymeric resin Amberlyst® A21, offer the advantage of easy separation and recyclability. mdpi.com This catalyst functions by its tertiary amine groups deprotonating the thiol to generate the reactive thiolate ion. mdpi.com In some cases, particularly with highly activated Michael acceptors like α-trifluoromethylacrylates, the thia-Michael addition can proceed spontaneously without the need for an external catalyst. nih.gov
The choice between these catalytic systems allows for tuning of the reaction kinetics to suit specific applications. While a direct quantitative comparison is challenging due to varying reaction conditions across studies, the general characteristics of different catalyst types are summarized below.
Table 1: Overview of Catalyst Types in Thia-Michael Addition
| Catalyst Type | Mechanism | General Characteristics | Examples |
| Brønsted Bases | Base-Catalyzed | Readily available; reaction rate can be impacted by the concentration of the protonated base. | Triethylamine |
| Lewis Bases | Nucleophile-Initiated | Often results in faster kinetics and requires lower catalyst loadings compared to base catalysis. | Tertiary Phosphines |
| Primary Amines | Base-Catalyzed | Efficient catalysis with the potential for spatiotemporal control when using a photolabile protecting group. | Hexylamine |
| Heterogeneous | Base-Catalyzed | Allows for easy catalyst removal and recycling. | Amberlyst® A21 |
Solvent Effects on Reaction Rate and Equilibrium
The solvent plays a crucial role in the thia-Michael reaction, influencing both the reaction rate and the position of the equilibrium by mediating the solubility of reactants and stabilizing charged intermediates. nih.gov
Polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and propylene (B89431) carbonate have been shown to accelerate the thia-Michael addition. nih.gov This rate enhancement is attributed to the high dielectric constants of these solvents, which effectively stabilize the negatively charged thiolate anion, thereby promoting its formation and subsequent nucleophilic attack. nih.gov For example, the triethylamine-catalyzed reaction between a thiol and an acrylate (B77674) proceeds faster in polar solvents like DMSO compared to neat (solvent-free) conditions. nih.gov Similarly, studies comparing the reaction in DMF and chloroform (B151607) have demonstrated higher reaction rates in the more polar DMF. nih.gov
Conversely, less polar solvents can lead to a significant slowdown in the reaction rate. The choice of solvent can therefore be a powerful tool for controlling the kinetics of the thia-Michael addition. The general trend of solvent effects on the reaction rate is highlighted in the table below.
Table 2: Influence of Solvent Polarity on Thia-Michael Reaction Rate
| Solvent | Polarity | Effect on Reaction Rate | Rationale |
| DMSO, DMF | Polar Aprotic | Accelerates | Stabilization of the thiolate anion through high dielectric constant. |
| Propylene Carbonate | Polar Aprotic | Accelerates | Promotes the formation of the thiolate initiator. |
| N-ethyl urethane | Polar | Accelerates | Facilitates the formation of the reactive thiolate species. |
| Chloroform | Less Polar | Slower than polar aprotic solvents | Reduced stabilization of the thiolate anion compared to DMF. |
| Neat (Solvent-free) | - | Slower than in polar solvents | Lack of solvent-mediated stabilization of the thiolate. |
Electronic and Steric Effects of Substrates
The intrinsic reactivity of the thiol and the Michael acceptor is governed by their electronic and steric properties. These factors significantly dictate the rate of the thia-Michael addition.
The electronic nature of the Michael acceptor is a primary determinant of its reactivity. The presence of strong electron-withdrawing groups (EWGs) conjugated to the alkene functionality increases its electrophilicity, making it more susceptible to nucleophilic attack. A comparative study of different Michael acceptors revealed the following reactivity order: vinyl sulfone > acrylate > fumarate. nsf.gov This trend directly correlates with the electron-deficient nature of the double bond in these compounds. Similarly, the reaction rate for acrylates is higher than for acrylamides, highlighting the impact of the electronegativity of the activating group. mdpi.com
The structure of the thiol also plays a critical role. The rate-limiting step of the reaction can differ depending on the thiol's substituents. For alkyl thiols, the reaction is often limited by the proton exchange (chain transfer) step due to the basicity of the alkyl thiolate. nih.gov In contrast, for mercaptopropionates, the addition of the thiolate to the Michael acceptor is the rate-limiting step. nih.gov Consequently, for mercaptopropionates, a more electron-rich thiolate, such as α-methylmercaptopropionate, reacts faster. nih.gov
Steric hindrance around the reactive centers of both the thiol and the Michael acceptor generally leads to a decrease in the reaction rate. nih.gov For instance, an increase in the steric bulk of an alkyl thiol results in a slower addition. nih.gov However, the interplay between electronic and steric effects can be complex. In reactions involving a difunctional alkene, a secondary thiol was found to be 74-95% faster than a primary thiol. nsf.gov As the functionality of the alkene increases, the reaction rates become more comparable, and for tetrafunctional alkenes, the primary thiol reacts faster. nsf.gov
Table 3: Impact of Substrate Structure on Thia-Michael Reaction Kinetics
| Factor | Substrate | Observation | Example/Rationale |
| Electronic | Michael Acceptor | Reactivity increases with the electron-withdrawing ability of the activating group. | Reactivity order: vinyl sulfone > acrylate > acrylamide. mdpi.comnsf.gov |
| Electronic | Thiol (Mercaptopropionate) | The addition rate is dependent on the nucleophilicity of the thiol. | The more electron-rich α-methylmercaptopropionate adds faster. nih.gov |
| Steric | Thiol (Alkyl) | Increased steric hindrance decreases the reaction rate. | The rate is limited by the proton exchange step, which is hindered by bulky substituents. nih.gov |
| Steric | Michael Acceptor | Increased steric bulk at the α- and β-positions decreases the reaction rate. | Hinders the approach of the nucleophilic thiol. nih.gov |
Equilibrium and Reversibility of Thia-Michael Adducts
A key feature of the thia-Michael reaction is its inherent reversibility. The position of the equilibrium between the reactants and the adduct can be controlled by several factors, including the structure of the Michael acceptor, temperature, and pH. This dynamic nature is particularly important in the context of dynamic covalent chemistry and the development of self-healing and adaptable materials.
The structure of the Michael acceptor has a profound effect on the equilibrium constant (Keq) of the addition. The introduction of a second electron-withdrawing group at the α-position of the Michael acceptor can significantly influence reversibility. nih.gov While this enhances the initial rate of addition, it can also destabilize the resulting adduct, making the reverse reaction more favorable. nih.gov For instance, benzalcyanoacetate (BCA) Michael acceptors, which possess two EWGs, participate in reversible thiol exchange at room temperature without a catalyst. nih.gov
Recent research has focused on designing Michael acceptors with enhanced equilibrium constants. Replacing the ester group in BCA with an amide to form benzalcyanoacetamide (BCAm) leads to an approximately tenfold increase in Keq. acs.org A significant advancement has been the development of isoxazolone-based Michael acceptors, which leverage the generation of aromaticity upon thiol addition to achieve a dramatic increase in the equilibrium constant, with Keq values reaching up to ~100,000 M⁻¹. nih.govacs.org This represents a 100-fold increase compared to some BCA analogues. acs.org
The equilibrium is also sensitive to external stimuli. An increase in temperature generally shifts the equilibrium towards the dissociated state (reactants). nih.gov The presence of a base or an increase in pH can also promote the retro-thia-Michael reaction. nih.gov In the context of dynamic covalent exchange, the retro-Michael reaction is often the rate-determining step.
Table 4: Equilibrium Constants for Thiol Addition to Various Michael Acceptors
| Michael Acceptor Type | Key Structural Feature | Approximate Keq Range (M⁻¹) | Reference |
| Benzalcyanoacetate (BCA) | Dual EWGs (cyano and ester) | ~10 - ~1,000 | nih.gov |
| Benzalcyanoacetamide (BCAm) | Dual EWGs (cyano and amide) | ~100 - ~10,000 | acs.org |
| Isoxazolone-based (BIOx) | Heterocyclic design, aromatization upon addition | ~1,000 - ~100,000 | nih.govacs.org |
Synthetic Applications of Thia Reactions in Organic Chemistry and Chemical Biology
Thia-Michael Addition as a Versatile C-S Bond Forming Strategy
The thia-Michael addition, a conjugate addition of a sulfur nucleophile to an α,β-unsaturated carbonyl compound, stands as a powerful and highly efficient method for the formation of carbon-sulfur (C-S) bonds in organic synthesis. srce.hr This reaction has garnered significant attention due to its broad applicability in the synthesis of a wide array of biologically relevant organo-sulfur compounds. researchgate.net The versatility of the thia-Michael addition is underscored by its compatibility with a diverse range of substrates and its ability to proceed under various reaction conditions, including catalyzed and catalyst-free pathways. researchgate.net
Synthesis of Diverse Organo-Sulfur Compounds
The thia-Michael addition serves as a cornerstone in the synthesis of a multitude of organo-sulfur compounds, which are integral components in medicinal chemistry, drug discovery, and materials science. srce.hrresearchgate.net This reaction facilitates the straightforward introduction of sulfur moieties into organic molecules, leading to the creation of compounds with significant biological activity. The addition of thiols to electron-deficient alkenes through this method has opened up extensive opportunities for the design and synthesis of complex molecular architectures. srce.hrresearchgate.net
The reaction's utility is demonstrated in its application to produce β-arylthiocarbonyl compounds and various thioethers. mdpi.com For instance, the reaction between thiols and α,β-unsaturated carbonyl compounds can be efficiently catalyzed by reagents like ferric chloride to produce thia-Michael adducts in good yields and short reaction times. srce.hr The broad substrate scope includes various thiols such as allyl, n-propyl, cyclohexyl, and benzyl (B1604629) thiols, highlighting the reaction's versatility. srce.hr
Below is a table summarizing representative examples of organo-sulfur compounds synthesized via thia-Michael addition:
| Michael Acceptor | Thiol Nucleophile | Catalyst/Conditions | Product Type |
| α,β-Unsaturated Carbonyl Compound | Benzylthiol | Ferric Chloride, Room Temperature | β-Thioether |
| Electron-Deficient Alkene | Aryl or Alkyl Thiol | Base or Nucleophile | Functionalized Thioether |
| α-(Trifluoromethyl)styrenes | Thiol | DBN | β-CF3-Thioether |
| Unsaturated Carbonyl Compounds | Thiol | Amberlyst® A21, Solvent-Free | β-Sulfido Carbonyl Compound |
This table is generated based on data from multiple sources. srce.hrmdpi.comresearchgate.net
Regioselectivity and Stereoselectivity in Thia-Michael Reactions
Regioselectivity and stereoselectivity are critical aspects of the thia-Michael addition that significantly influence the structure and properties of the resulting organo-sulfur compounds. Regioselectivity in this context refers to the preferential addition of the sulfur nucleophile to either the α- or β-carbon of the α,β-unsaturated system. researchgate.net While the thermodynamically favored product is typically the β-adduct (1,4-addition), α-addition can occur under certain conditions, particularly with substrates bearing strong electron-withdrawing groups. researchgate.net The regioselectivity can be predicted by analyzing the partial atomic charges and frontier orbitals of the reactants. researchgate.net
The reaction conditions, including the presence of a base or a Lewis acid like a lithium cation, can control the regiochemistry of the addition to unsymmetrical fumaric derivatives, allowing for the selective preparation of one regioisomer over the other. researchgate.net For example, with fumaric ester amides, the presence or absence of a base can dictate the regioselective outcome. researchgate.net
Stereoselectivity in thia-Michael additions pertains to the preferential formation of one stereoisomer over another. masterorganicchemistry.com This is particularly relevant when new stereocenters are generated during the reaction. The stereochemical outcome is influenced by the reaction mechanism and the structure of the starting materials. masterorganicchemistry.com For instance, the Michael addition of thiols to 5-methylene pyrrolones proceeds without the generation of a new stereocenter, which simplifies product analysis. nih.gov
Catalyst-Free Methodologies for Thia-Michael Additions
While many thia-Michael additions are catalyzed by bases or acids, there is a growing interest in developing catalyst-free methodologies. researchgate.net These approaches offer advantages in terms of sustainability and simplified purification procedures. A spontaneous, uncatalyzed Michael addition of thiols has been described for α-trifluoromethyl acrylates. nih.gov The presence of the trifluoromethyl group significantly lowers the energy barrier for the reaction, enabling it to proceed without a catalyst. nih.gov
The mechanism of catalyst-free thia-Michael additions often involves a solvent-assisted proton transfer in the rate-determining step, particularly in polar aprotic solvents. nih.gov The reaction can proceed through either a nucleophile-initiated or a base-catalyzed pathway. mdpi.com In the nucleophile-initiated mechanism, a zwitterionic intermediate is formed, which then deprotonates a thiol to generate the reactive thiolate anion. mdpi.com This pathway is often faster and requires lower catalyst loadings compared to the base-catalyzed route. mdpi.com
Recent research has also focused on developing thia-Michael acceptors that are inherently dynamic at room temperature without the need for a catalyst. acs.org For example, isoxazolone-based acceptors leverage the generation of aromaticity upon thiol addition to enhance the equilibrium constant of the reaction. acs.org
Thia-Reactions in Bioconjugation and Peptide Chemistry
Thia-Michael addition reactions have emerged as a powerful tool in the field of bioconjugation and peptide chemistry, enabling the precise and selective modification of peptides and proteins. rsc.orgresearchgate.net The unique reactivity of the thiol group in the amino acid cysteine makes it an ideal target for these reactions, allowing for the creation of well-defined bioconjugates with diverse applications in life sciences and pharmacology. rsc.orgresearchgate.net
Site-Specific and Chemoselective Modification of Peptides and Proteins
Site-specific and chemoselective functionalization of peptides and proteins is crucial for creating high-value multicomponent conjugates. rsc.orgresearchgate.net Thia-Michael additions provide a robust strategy for achieving this level of control. The reaction's chemoselectivity allows for the modification of specific amino acid residues, primarily cysteine, without affecting other functional groups present in the protein. researchgate.net
One approach involves the use of dehydroalanine (B155165) (Dha) as a reactive handle. A late-stage aqueous peptide lipidation strategy has been developed that utilizes the thiol-Michael addition of thiolated lipids to Dha. rsc.org This method allows for the synthesis of lipopeptides with various lipid motifs, including diacylglycerol, saturated, and unsaturated lipids. rsc.org Another strategy employs 2,4-thiazolidinediones as nucleophilic donors in a direct aldol (B89426) reaction to modify peptides and proteins containing an aldehyde functionality under mild conditions. nih.govdocksci.com This allows for the introduction of various functional groups into the protein without altering its native conformation. docksci.com
The following table summarizes different strategies for site-specific modification of peptides:
| Modification Strategy | Reactive Handle | Reagent | Functional Group Introduced |
| Thiol-Michael Addition | Dehydroalanine (Dha) | Thiolated Lipids | Lipid Moieties |
| Direct Aldol Reaction | N-terminal Aldehyde | 2,4-Thiazolidinediones | Diverse functional groups (azide, olefin, bromide) |
| Native Chemical Ligation | N-terminal Cysteine | Peptide Thioester | Peptide Segments |
This table is generated based on information from multiple sources. rsc.orgdocksci.comnih.gov
Cysteine-Targeted Bioconjugation Strategies
Cysteine is a prime target for bioconjugation due to the low abundance of this amino acid and the unique nucleophilicity of its thiol side chain. rsc.orgresearchgate.net The thia-Michael addition is a highly effective method for cysteine-specific modification. rsc.org Activated Michael acceptors, such as maleimide (B117702) derivatives, are frequently used reagents for this purpose. nih.gov The rate of the conjugation is dependent on the electrophilicity of the Michael acceptor, which can be tuned to improve the reaction efficiency. nih.gov
5-Methylene pyrrolones (5MPs) have been introduced as highly thiol-specific and tracelessly removable bioconjugation tools. nih.gov They exhibit improved stability and specificity for cysteine compared to maleimides. The Michael addition of a thiol to a 5MP is rapid and clean, and the resulting conjugate can release the native protein under specific pH conditions or through thiol exchange. nih.gov
Another approach involves the use of aryl thiols as nucleophiles for the site-specific labeling of native cysteines. researchgate.net This allows for orthogonal labeling strategies where multiple sites on a protein can be modified. For example, aryl thiols can be incorporated into amino acids and then site-specifically introduced into a protein using enzymes like tubulin tyrosine ligase. researchgate.net
The table below provides examples of reagents used in cysteine-targeted bioconjugation:
| Reagent Class | Example | Key Features |
| Maleimides | N-ethylmaleimide | Widely used, reacts rapidly with thiols. |
| 5-Methylene Pyrrolones (5MPs) | Substituted 5MPs | High thiol specificity, tracelessly removable. |
| Activated Acrylates | Carbonylacrylate | Rapid thiol-Michael addition. |
| Cyclopropenyl Ketones | Substituted Cyclopropenyl Ketones | Highly reactive due to strain release. |
This table is generated based on data from multiple sources. nih.govnih.govresearchgate.net
Thia Zip Cyclization for Macrocyclic Peptide Synthesis
The thia zip cyclization is an efficient methodology for the synthesis of large, end-to-end cyclic peptides, particularly those rich in cysteine residues. acs.orgfigshare.com This strategy leverages a series of intramolecular rearrangements to facilitate macrocyclization, a process that is often challenging due to entropic factors. acs.orgnih.gov The key functional groups required for this reaction are an Nα-cysteine, a C-terminal thioester, and at least one internal free thiol group within the peptide sequence. acs.orgfigshare.com
The process is initiated by an intramolecular transthioesterification, where an internal thiol attacks the C-terminal thioester. acs.orgfigshare.com This leads to the formation of a thiolactone intermediate in a ring-chain tautomeric equilibrium that favors the cyclic form in aqueous buffer at a pH greater than 7. acs.org Subsequently, a cascade of successive ring expansions occurs through thiol-thiolactone exchanges, proceeding towards the N-terminus of the peptide. acs.orgfigshare.com The presence of multiple internal thiols assists in this "zipper-like" mechanism by reducing the ring size and the associated entropic penalty at each intermediate step, which correlates with faster cyclization rates. acs.orgfigshare.com
The final step of the thia zip cyclization involves the formation of a large Nα-amino thiolactone. This intermediate undergoes a spontaneous and irreversible S-to-N acyl isomerization, which is sequence-independent, to form the final, stable end-to-end lactam (amide bond). acs.orgfigshare.com This native chemical ligation (NCL) based approach is highly chemoselective because the irreversible acyl transfer can only proceed at the N-terminal cysteine, which possesses a 1,2-aminothiol moiety. nih.gov
Research has demonstrated the remarkable efficiency of this method. For instance, zip-assisted cyclizations that form large 93- and 99-atom rings proceed 60- to 200-fold faster than the corresponding unassisted lactamization, even under strongly denaturing conditions like 8 M urea. acs.org This methodology has been successfully applied to the synthesis of naturally occurring bioactive peptides, such as cyclopsychotride, a 31-amino acid cyclic peptide with antimicrobial properties. acs.orgfigshare.com Furthermore, it has enabled the creation of engineered cyclic peptides, like a 33-amino acid animal defensin, where the native disulfide bridge is replaced by a more stable lactam, while retaining the biological activity of the original peptide. acs.orgfigshare.com
| Feature | Description |
| Reactants | Linear peptide with an N-terminal Cysteine, a C-terminal thioester, and internal Cysteine residues. |
| Key Process | Intramolecular transthioesterification followed by sequential thiol-thiolactone exchanges. |
| Final Step | Irreversible S-to-N acyl migration at the N-terminal Cysteine. |
| Product | End-to-end cyclized peptide with a native amide (lactam) bond. |
| Key Advantage | Overcomes large entropic barriers, enabling efficient synthesis of large macrocycles. |
Exploration of Other Thia-Related Transformations
Thiol-yne Addition Chemistry
Thiol-yne addition, also known as alkyne hydrothiolation, is a powerful and versatile click chemistry reaction that involves the addition of a thiol (-SH) across an alkyne (-C≡C-) to form an alkenyl sulfide (B99878). wikipedia.orgrsc.org This reaction is highly atom-economical and can be initiated through different mechanistic pathways, primarily radical-mediated or nucleophilic conjugate additions, offering significant control over the reaction outcome. wikipedia.orgnih.gov
The radical-mediated thiol-yne reaction is typically initiated by a radical initiator (like AIBN) or UV irradiation. wikipedia.org It proceeds via a free-radical chain mechanism, starting with the formation of a thiyl radical. acsgcipr.org This radical then adds to the alkyne, and the resulting vinyl radical abstracts a hydrogen from another thiol molecule to form the product and propagate the radical chain. acsgcipr.org A key characteristic of the radical pathway is that the alkyne can react sequentially with two thiol molecules, leading to the formation of a 1,2-dithioether. researchgate.net The initial addition generally follows an anti-Markovnikov selectivity. wikipedia.orgacsgcipr.org
Alternatively, the thiol-yne reaction can proceed through a nucleophilic Michael addition pathway, particularly when the alkyne is activated by an adjacent electron-withdrawing group (e.g., ester, ketone, amide). rsc.orgnih.gov This pathway is often catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. nih.gov The reaction conditions, including the choice of catalyst and solvent, can influence the stereoselectivity of the resulting vinyl sulfide, with studies showing selective formation of Z-vinyl sulfides under certain heterogeneous copper-catalyzed conditions. rsc.org
The versatility of the thiol-yne reaction has led to its widespread application in various fields. In polymer chemistry, it is used for the synthesis of highly functionalized materials, including dendrimers, star polymers, and polymer networks. wikipedia.orgresearchgate.net The ability of the alkyne to react twice allows for the creation of highly cross-linked networks. researchgate.net In materials science, it has been employed to synthesize polymers with high refractive indices, where the index is directly related to the sulfur content. researchgate.net The reaction's efficiency and functional group tolerance also make it a valuable tool in bioconjugation and organic synthesis for the creation of complex molecules and functionalized materials. nih.govresearchgate.net
| Reaction Type | Initiator/Catalyst | Key Features | Product(s) |
| Radical Addition | Radical Initiators (e.g., AIBN), UV Light | Anti-Markovnikov selectivity; Can undergo double addition. | Alkenyl sulfide (mono-adduct), 1,2-dithioether (di-adduct). |
| Nucleophilic Addition | Base, Transition Metals (e.g., Cu, Au, Rh) | Requires activated (electron-deficient) alkynes; Can be highly regio- and stereoselective. | (E/Z)-Alkenyl sulfide (mono-adduct). |
Mechanistic Investigations of Thia-Baeyer-Villiger Reactions
The thia-Baeyer-Villiger reaction is a variation of the classic Baeyer-Villiger oxidation, which traditionally involves the oxidation of a ketone to an ester or a cyclic ketone to a lactone using peroxyacids. wikipedia.org In the thia-variant, a sulfur-containing compound is oxidized, leading to the insertion of an oxygen atom adjacent to the sulfur. Mechanistic investigations have sought to elucidate the pathway of this transformation, drawing parallels and noting differences with its non-thia counterpart.
The established mechanism for the conventional Baeyer-Villiger reaction begins with the protonation of the carbonyl oxygen by the peroxyacid, which activates the carbonyl carbon for nucleophilic attack. wikipedia.org The peroxyacid then adds to the carbonyl group to form a tetrahedral intermediate, often referred to as the Criegee intermediate. wikipedia.org The rate-determining step is the subsequent concerted migration of a substituent from the carbonyl carbon to the adjacent peroxide oxygen, with simultaneous cleavage of the O-O bond. wikipedia.org Theoretical studies using density functional theory (DFT) have supported a neutral, two-step concerted mechanism in nonpolar solvents, where the initial addition is acid-catalyzed, but the subsequent migration step may not be. rsc.org The migratory aptitude of the substituents is a key factor controlling the regioselectivity of the reaction. nih.gov
For the thia-Baeyer-Villiger reaction, a proposed mechanism for the oxidation of a sulfide, such as dibenzothiophene (B1670422) (DBT), involves an initial oxidation of the sulfide to the corresponding sulfoxide (B87167) (DBTO). researchgate.net This initial step can be facilitated by a catalyst system, for example, an iron porphyrin complex with an oxidant like t-butyl hydroperoxide. researchgate.net Following the formation of the sulfoxide, the subsequent steps leading to C-S bond cleavage and oxygen insertion are believed to be facilitated by the catalyst, potentially through the weakening of the C-S bond or the stabilization of a radical cation intermediate. researchgate.net Trapping experiments in some systems have suggested the involvement of radical species in the process. researchgate.net Unlike the classic Baeyer-Villiger reaction which forms an ester or lactone, the thia-variant results in the cleavage of a carbon-sulfur bond and subsequent formation of sulfur-oxygen species. The specific nature of the intermediates and the transition states in the thia-variant continues to be an area of active investigation.
| Reaction | Substrate | Oxidant | Key Intermediate | Product |
| Baeyer-Villiger | Ketone / Cyclic Ketone | Peroxyacid | Criegee Intermediate | Ester / Lactone |
| Thia-Baeyer-Villiger | Sulfide (e.g., Dibenzothiophene) | Peroxide (with catalyst) | Sulfoxide, potential radical cation | Sulfur-oxygenated compounds |
Thia Based Covalent Adaptable Networks Cans and Dynamic Polymeric Materials
Principles of Designing Thia-Michael Based Covalent Adaptable Networks
The design of Thia-Michael based CANs hinges on the reversible nature of the thia-Michael addition reaction. This reaction involves the conjugate addition of a thiol (a Michael donor) to an activated alkene (a Michael acceptor), forming a thioether linkage (the thia-Michael adduct). nih.govwikipedia.orgsrce.hr The key to creating dynamic networks lies in the reversibility of this addition, allowing the thioether bond to break and reform under specific conditions. nih.govmdpi.com
Designing these networks involves selecting appropriate multifunctional thiol and Michael acceptor monomers. The functionality of the monomers dictates the cross-link density of the resulting network, which in turn influences the material's mechanical properties. acs.org By incorporating monomers with two or more reactive groups, a three-dimensional network structure is formed through the thia-Michael addition. The dynamic character is then introduced by ensuring the reversibility of these newly formed thioether linkages. nih.govmdpi.com
Factors influencing the reversibility and exchange kinetics of the thia-Michael addition include the nature of the electron-withdrawing group on the Michael acceptor, the presence of catalysts (such as bases or Lewis acids), temperature, and solvent. nih.govmdpi.comresearchgate.netacs.org For instance, Michael acceptors with strong electron-withdrawing groups can lead to higher reversibility of the thia-Michael adduct. mdpi.comresearchgate.net Catalysts, particularly bases, can accelerate both the forward addition and the reverse elimination (retro-Michael) reactions, facilitating bond exchange within the network. nih.govacs.org
Two main synthetic strategies have been developed to incorporate thia-Michael adducts into CANs. nih.gov The first method utilizes the thia-Michael addition as the primary cross-linking reaction between multifunctional thiols and Michael acceptors. nih.gov The second approach involves synthesizing monomers that already contain reversible thia-Michael adducts and then polymerizing these monomers through conventional methods to form the network. nih.gov
Polymerization and Cross-linking Strategies for Thia-Networks
The formation of Thia-based CANs relies on efficient polymerization and cross-linking strategies that introduce dynamic thioether linkages into the polymer network.
Thia-Michael Addition as a Primary Cross-linking Mechanism
The thia-Michael addition reaction is a widely used and efficient method for forming the cross-links in Thia-based CANs. nih.govwikipedia.org This reaction is often considered a "click" reaction due to its high efficiency, modularity, and the mild conditions under which it can often be performed. nih.govwikipedia.orgacs.org By reacting multi-functional thiols with multi-functional Michael acceptors, a cross-linked network is formed through the creation of stable thioether bonds. nih.govgoogle.com
The reaction can be catalyzed by various bases, including organic bases like triethylamine (B128534) or DBU, and even some Lewis bases. nih.govresearchgate.net The choice of catalyst and reaction conditions can influence the reaction rate and the extent of reversibility. nih.govacs.org The mechanism typically involves the deprotonation of the thiol by the base, followed by the nucleophilic attack of the resulting thiolate anion on the electron-deficient double bond of the Michael acceptor. nih.gov
This strategy allows for the formation of networks with controlled cross-link density by adjusting the stoichiometry and functionality of the monomers. acs.org The resulting networks exhibit dynamic properties due to the inherent reversibility of the thia-Michael adducts under appropriate stimuli. nih.govmdpi.com
Integration of Thiol-ene and Thiol-yne Polymerizations in Network Formation
Beyond the direct thia-Michael addition, thiol-ene and thiol-yne "click" polymerizations are also valuable strategies for constructing Thia-based networks, often in conjunction with or as alternatives to thia-Michael addition for introducing sulfur-containing linkages. acs.org
Thiol-ene reactions involve the addition of a thiol to an alkene. wikipedia.org This reaction can proceed via a radical-mediated mechanism, often initiated by UV light or thermal initiators, or through a Michael-type addition under basic conditions (which is essentially the thia-Michael addition). wikipedia.orgnih.gov Radical-mediated thiol-ene reactions are particularly useful for creating homogeneous polymer networks rapidly and efficiently, often through photopolymerization. wikipedia.orgacs.orgusm.edu
Thiol-yne reactions involve the addition of a thiol to an alkyne. walshmedicalmedia.com This reaction can result in the formation of vinyl sulfides and can undergo a second addition of a thiol across the remaining double bond, leading to higher cross-link densities compared to thiol-ene reactions. chemrxiv.orgd-nb.info Thiol-yne polymerization is suitable for preparing highly cross-linked networks with high sulfur content. chemrxiv.orgd-nb.info Like thiol-ene reactions, thiol-yne reactions can be initiated by radicals or catalyzed by bases or transition metals. chemrxiv.orgd-nb.info
Integrating thiol-ene and thiol-yne chemistries allows for the design of networks with tunable properties by controlling the type and density of the sulfur-containing cross-links. These reactions can be used to form the primary network structure or to introduce additional functional groups or cross-links into existing polymer chains. rsc.org
Controlled Polymerization Techniques (e.g., RAFT) for Thia-Functionalized Polymers
Controlled polymerization techniques, such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, play a crucial role in synthesizing well-defined polymers with precisely placed thiol or thia-Michael-reactive functional groups. wikipedia.orgjsta.clsurrey.ac.ukresearchgate.netmdpi.com RAFT polymerization is a versatile controlled radical polymerization technique that allows for the synthesis of polymers with controlled molecular weights, narrow polydispersities, and defined end-group functionalities. mdpi.comsigmaaldrich.compolymersource.ca
By using appropriate chain transfer agents (CTAs) and monomers, polymers with terminal or pendant thiol groups or Michael acceptor functionalities can be synthesized. jsta.clsurrey.ac.ukugent.beresearchgate.netresearchgate.net These functionalized polymers can then be used as building blocks for constructing Thia-based CANs through subsequent cross-linking reactions, such as thia-Michael addition or thiol-ene/yne reactions. surrey.ac.ukugent.beresearchgate.netrsc.org
RAFT polymerization offers significant advantages in controlling the architecture and composition of the polymer chains before network formation, which allows for better control over the final network structure and properties. sigmaaldrich.compolymersource.ca For example, synthesizing polymers with a specific number of reactive end-groups enables the formation of networks with predictable cross-link densities. researchgate.net
Data Table: Controlled Polymerization Techniques for Thia-Functionalized Polymers
| Technique | Key Feature | Advantages | Relevance to Thia-Networks |
| RAFT Polymerization | Mediated by chain transfer agents | Control over molecular weight, polydispersity, and end-group functionality; compatible with various monomers and conditions. sigmaaldrich.compolymersource.ca | Synthesis of polymers with precisely placed thiol or Michael acceptor groups for subsequent network formation. jsta.clsurrey.ac.ukugent.beresearchgate.net |
| ATRP (Atom Transfer Radical Polymerization) | Mediated by transition metal complexes | Control over molecular weight and polydispersity; good control over polymer architecture. sigmaaldrich.com | Can be used to synthesize polymers with controlled architectures that can be subsequently functionalized with thiol or Michael acceptor groups. researchgate.net |
| NMP (Nitroxide-Mediated Polymerization) | Mediated by stable nitroxide radicals | Can produce polymers with narrow polydispersities; suitable for certain monomer types. sigmaaldrich.com | Applicable for synthesizing specific polymer backbones that can be functionalized for Thia-CAN formation. |
Dynamic Exchange Mechanisms in Thia-CANs
The dynamic behavior of Thia-CANs is a direct consequence of the reversible nature of the covalent bonds within the network, primarily the thia-Michael adducts. chinesechemsoc.orgnih.govwikipedia.orgchemrxiv.orgresearchgate.net These dynamic covalent bonds can undergo exchange reactions, allowing the network topology to rearrange under specific stimuli, such as heat or the presence of a catalyst. wikipedia.orgchinesechemsoc.orgmdpi.comacs.org This topological rearrangement enables properties like stress relaxation, self-healing, reprocessing, and recycling. wikipedia.orgchinesechemsoc.orgnih.gov
The dynamic exchange in CANs can broadly be categorized into two main mechanisms: dissociative and associative. wikipedia.orgchinesechemsoc.orgnih.govresearchgate.net
Characterization of Associative and Dissociative Exchange Pathways
Understanding the specific exchange mechanism operating in a Thia-CAN is crucial for predicting and controlling its macroscopic properties.
Dissociative exchange involves the reversible cleavage of a covalent bond, leading to a temporary decrease in cross-link density. wikipedia.orgchinesechemsoc.orgnih.govresearchgate.net The free ends or reactive species then recombine with other complementary groups in the network, reforming the covalent bonds and the network structure. wikipedia.org This mechanism is analogous to an SN1 reaction, where bond breaking precedes bond formation. nih.gov In Thia-Michael CANs, a dissociative pathway would involve the retro-Michael reaction, where the thioether adduct breaks down into the original thiol and Michael acceptor, followed by the forward Michael addition with different partners. nih.govmdpi.comrsc.org
Associative exchange, on the other hand, involves bond rearrangement through a transition state or intermediate where the cross-link density is maintained or temporarily increased. wikipedia.orgchinesechemsoc.orgnih.govresearchgate.net New bonds are formed before or concurrently with the breaking of existing bonds, analogous to an SN2 reaction. nih.gov In the context of Thia-CANs, associative exchange could potentially involve direct exchange between thioether linkages and free thiols or other nucleophiles, although the prevalence and mechanisms of associative exchange in thia-Michael systems are areas of ongoing research. rsc.orgrsc.org Some sulfur-based dynamic networks, like those based on disulfide exchange, are known to exhibit associative mechanisms. nih.govrsc.orgvibesproject.eu
Characterization techniques are employed to elucidate the exchange mechanisms and kinetics in Thia-CANs. Rheological analysis, particularly stress relaxation experiments, is a primary tool to study the viscoelastic behavior and infer the underlying exchange dynamics. nih.govacs.orglsu.eduacs.org By measuring the rate at which stress relaxes in a deformed sample at elevated temperatures, insights into the bond exchange kinetics and activation energy can be obtained. acs.orgrsc.orgrsc.orgacs.org
Spectroscopic methods, such as Variable-Temperature FTIR (VT-FTIR) and NMR, can also provide information about the reversible bond breaking and formation by monitoring changes in functional group concentrations or chemical environments as a function of temperature or other stimuli. rsc.orgfrontiersin.org However, for some exchange mechanisms, the change in functional groups might be subtle, making spectroscopic characterization challenging. frontiersin.org
Model compound studies are also valuable for understanding the intrinsic kinetics and mechanisms of the thia-Michael addition and its reversibility in a simplified system before studying the more complex network. rsc.orgresearchgate.netrsc.org
While both dissociative and associative mechanisms lead to network rearrangement and properties like reprocessability, they can influence the material's behavior differently, particularly regarding viscosity changes with temperature and the ability to maintain mechanical integrity during processing. wikipedia.orgnih.govacs.orgresearchgate.net However, recent studies suggest that the practical reprocessing behavior of many CANs, regardless of mechanism, exhibits similar Arrhenius-like relationships between viscosity and temperature over typical reprocessing ranges. nih.gov
Data Table: Comparison of Dissociative and Associative Exchange Mechanisms
| Feature | Dissociative Mechanism | Associative Mechanism |
| Bond Breaking/Formation | Bond breaking precedes bond formation | New bond formation precedes or is concerted with bond breaking |
| Cross-link Density | Temporarily decreases during exchange | Maintained or temporarily increases during exchange |
| Analogy | SN1 reaction | SN2 reaction |
| Network Integrity during Exchange | Can potentially lose integrity if bond breaking is extensive | Generally maintains network integrity |
| Viscosity-Temperature Relationship | Arrhenius-like nih.gov | Arrhenius-like (for vitrimers) nih.gov |
| Example (General CANs) | Retro-Diels-Alder, ester hydrolysis lsu.edu | Transesterification, disulfide exchange nih.govlsu.edu |
| Relevance to Thia-CANs | Retro-Thia-Michael addition is a key step nih.govmdpi.comrsc.org | Potential for direct exchange pathways under certain conditions rsc.orgrsc.org |
Modulation of Network Dynamics through Chemical Design
The dynamic behavior of thia-based CANs can be precisely controlled and tuned through strategic chemical design. This modulation is crucial for tailoring material properties and performance for specific applications. Key to this control is the nature of the dynamic covalent bond and the chemical environment of the network.
The thia-Michael addition, a cornerstone of many thia-based CANs, involves the conjugate addition of a thiol to an activated alkene. mdpi.comnih.gov The reversibility of this reaction allows for bond exchange within the network, leading to stress relaxation and material flow under appropriate stimuli, such as heat or the presence of a base. mdpi.comresearchgate.netresearchgate.net The equilibrium and kinetics of the thia-Michael exchange can be influenced by modifying the substituents on the activated alkene, particularly by controlling the electron-donating or withdrawing nature of groups near the reactive center. nih.govdigitellinc.comuchicago.edu For instance, modifications to the β-phenyl ring in benzalcyanoacetate-based Michael acceptors have shown significant effects on equilibrium constants. digitellinc.com
Another important thia-based dynamic bond is the disulfide bond, which undergoes reversible exchange via thiol-disulfide or disulfide-disulfide exchange reactions. mdpi.com Disulfide metathesis can occur rapidly, often without the need for catalysts, and is triggered by moderate temperatures. mdpi.comupc.edu The rate of disulfide exchange is influenced by factors such as the pKa and nucleophilicity of the thiolate species involved. mdpi.com
The incorporation of different dynamic covalent chemistries, or a combination thereof, provides a powerful handle for tuning network dynamics. For example, materials combining disulfide exchange and transesterification reactions can exhibit sequential dynamic behavior triggered at different temperatures. upc.edu The choice of catalyst, or the design of catalyst-free systems, also plays a significant role in controlling exchange rates and minimizing potential leaching or aging issues. researchgate.netnih.gov
Research findings highlight the ability to tailor thermomechanical properties by controlling the thia-Michael composition and leveraging phenomena like dynamic reaction-induced phase separation (DRIPS) in systems based on benzalcyanoacetate structures. digitellinc.comuchicago.edursc.org This phase separation can lead to materials with tunable mechanical robustness and interesting stimuli responses like shape memory. uchicago.edursc.org
Advanced Applications of Thia-Networks in Materials Science
The unique dynamic properties of thia-based CANs make them highly attractive for a range of advanced applications in materials science, particularly in areas requiring reprocessability, recyclability, and adaptability. researchgate.netnih.gov
Development of Reprocessable and Recyclable Thermosets
Traditional thermoset polymers, while offering excellent mechanical strength and chemical resistance, are challenging to reprocess or recycle due to their permanently crosslinked structure. researchgate.netd-nb.inforesearchgate.net Thia-based CANs provide a promising solution to this sustainability challenge by incorporating dynamic covalent bonds that allow the network to rearrange under specific stimuli, enabling reprocessing and recycling. mdpi.comd-nb.inforesearchgate.netcolostate.edu
The reversible nature of thia-Michael addition and disulfide exchange reactions allows thia-based thermosets to exhibit properties similar to vitrimers, which can be reshaped and repaired multiple times upon heating without losing network integrity. upc.edud-nb.info This contrasts with traditional thermosets that degrade upon heating above their decomposition temperature. d-nb.info
Studies have demonstrated the successful development of reprocessable and recyclable epoxy thermosets utilizing dynamic thia-based linkages. researchgate.netresearchgate.net These materials can be reprocessed using simple hot-pressing procedures and can even exhibit recyclability in appropriate solvents. researchgate.net The ability to activate 'dormant' dynamic linkages within traditional polymer structures, such as polycyanurates, through reversible thia-Michael reactions has also been shown to enable closed-loop recyclability and reprocessing. researchgate.net These reprocessed materials can exhibit comparable performance to virgin materials, addressing a key limitation of traditional recycling methods. upc.eduresearchgate.net
The development of chemically recyclable polymers based on thia-chemistry allows for depolymerization back to the original monomers under specific conditions, enabling a circular use of materials. researchgate.net This approach is particularly valuable for reducing plastic waste and promoting a more sustainable materials economy. researchgate.net
Engineering of Hydrogels and Other Soft Materials
Thia-based dynamic covalent chemistry is also extensively used in the engineering of hydrogels and other soft materials with tunable properties and dynamic behavior. nih.govacs.orgnih.govrgipt.ac.in Hydrogels, as crosslinked polymer networks swollen with water, are widely used in biomedical applications, and incorporating dynamic thia-bonds allows for the creation of smart, responsive, and processable hydrogels. acs.orgnih.govresearchgate.netacs.org
Dynamic thia-Michael addition has been employed to create injectable hydrogels with tunable rheological properties. nih.gov The bond exchange kinetics within these hydrogels can be controlled by factors such as pH and the chemical structure of the crosslinkers, influencing properties like plateau modulus and stress relaxation rates. acs.orgnih.gov For instance, poly(ethylene glycol)-based hydrogels crosslinked via reversible thia-Michael addition have shown pH-dependent kinetics and mechanics, with faster stress relaxation and lower stiffness observed at higher pH values. acs.org This pH responsiveness is particularly relevant for applications in drug delivery within environments like the gastrointestinal tract. acs.org
The ability of dynamic covalent hydrogels to undergo stress relaxation and self-healing is crucial for applications requiring injectability and reprocessability. nih.gov Thia-based hydrogels can exhibit shear-thickening behavior, where viscosity increases under shear, which is important for injectable materials. nih.gov
Beyond hydrogels, thia-based dynamic chemistry contributes to the development of other soft materials with adaptive properties. This includes stress-adaptive dense suspensions and other dynamic covalent networks designed for applications requiring self-healing, shape memory, and tunable mechanical properties. nih.govrgipt.ac.in The design of room-temperature exchangeable thia-Michael adducts has enabled the creation of CANs capable of stress-induced shape-shifting, self-healing, and scratch resistance. rgipt.ac.in
Theoretical and Computational Studies of Thia Containing Chemical Systems
Quantum Chemical Investigations of Thia-Aromaticity and Electronic Properties
Quantum chemical methods are extensively used to probe the electronic structure and aromatic character of thia-containing molecules. Aromaticity, a key concept in organic chemistry, describes the enhanced stability of cyclic, planar molecules with a delocalized π electron system. The presence of sulfur atoms can significantly influence the aromaticity and electronic properties of these systems.
Studies employing quantum chemical calculations, such as those based on Density Functional Theory (DFT), have investigated the aromaticity of various thia-containing frameworks. Metrics like Nucleus-Independent Chemical Shift (NICS) and Topological Resonance Energy (TRE) are often computed to quantify the degree of aromaticity or antiaromaticity within different rings of these molecules. The distribution of π electrons and the resulting ring currents provide valuable information about their electronic behavior.
Thia[n]circulenes: Geometries, Aromaticity, and Spectroscopic Predictions
Thia[n]circulenes, a class of macrocyclic compounds composed of fused thiophene (B33073) rings, have been subjects of numerous computational studies aimed at understanding their unique geometries and aromatic properties. DFT calculations have been particularly useful in predicting their equilibrium geometries, which can range from planar to bowl-shaped depending on the number of fused rings (n). For instance, DFT calculations predicted bowl-shaped geometries for thia[n]circulenes with n = 5–7, while planar structures were predicted for n = 8 and 9. The degree of non-planarity can be quantified using metrics like the distortion from the nearest plane (DNP).
The aromaticity of thia[n]circulenes has been investigated using various computational aromaticity indices. Studies on thia[n]circulenes with n ranging from 5 to 12 have examined the changes in aromaticity with increasing ring size. Loss of planarity in smaller thia[n]circulenes can lead to increased antiaromatic character, while larger, more planar systems tend to exhibit more pronounced aromaticity. The ring current topology in hetero[n]circulenes, including thia[n]circulenes, has been found to be relatively insensitive to the type or number of heteroatoms and the size of the inner ring, highlighting the distinct electronic structure of these systems with concentric cyclic subsystems.
Computational studies also enable the prediction of spectroscopic properties, such as ¹H NMR spectra, which can provide further insights into the aromatic nature of these compounds by analyzing chemical shifts related to ring currents.
Density Functional Theory (DFT) for Mechanistic Elucidation and Transition State Analysis
DFT is a powerful computational tool widely employed to investigate the mechanisms of chemical reactions involving thia-containing compounds and to locate and characterize transition states. Understanding reaction mechanisms at a molecular level is crucial for optimizing reaction conditions and designing new synthetic routes.
DFT calculations allow for the mapping of potential energy surfaces, identifying intermediates and the transition states that connect them. By analyzing the energy barriers associated with transition states, the feasibility and rate of different reaction pathways can be assessed. This is particularly valuable for reactions where multiple mechanisms might be plausible.
For example, DFT calculations have been used to investigate the mechanism of thia-Diels-Alder reactions, which are important for synthesizing sulfur-containing six-membered rings. These studies have explored whether the reaction proceeds via a concerted or a stepwise mechanism, analyzing the transition state structures and energies to distinguish between these possibilities. DFT calculations have supported an asynchronous concerted mechanism for certain thia-Diels-Alder reactions, with calculated reaction barriers providing quantitative insights into their kinetics.
DFT is also routinely used in the study of reaction mechanisms in various areas of chemistry, including organic and organometallic catalysis, where thia-containing ligands or substrates may be involved. Transition state analysis using DFT helps in understanding the factors that govern reactivity and selectivity.
Molecular Modeling Approaches for Predicting Thia-Compound Behavior
Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. For thia-containing compounds, molecular modeling can be applied to predict various properties, including their interactions with other molecules, their physical properties, and their behavior in different environments.
Beyond biological systems, molecular modeling can be used to predict the physical properties of thia compounds, their behavior in solution, or their self-assembly properties. Quantitative Structure-Activity Relationship (QSAR) modeling, which relates molecular structure to activity or properties, often utilizes molecular descriptors calculated through computational methods to build predictive models for thia-containing molecules.
Computational Catalyst Design for Thia-Reactions
Computational catalyst design is an emerging field that leverages computational methods to design and optimize catalysts for specific chemical transformations. This approach can significantly reduce the need for extensive experimental screening by predicting catalyst performance and understanding the catalytic mechanism.
For reactions involving thia-containing substrates or the design of catalysts incorporating thia ligands, computational methods, particularly DFT, are invaluable. By modeling the interaction between the catalyst, reactants, and transition states, computational studies can identify key factors that influence catalytic activity and selectivity. This includes understanding how the electronic and steric properties of thia ligands affect the catalytic cycle.
Supramolecular Chemistry and Host Guest Interactions of Thia Macrocycles
Phosphorus-Containing (Thia)calixarenes and Their Assemblies
Calixarenes and their thia-analogues, thiacalixarenes, are macrocyclic compounds derived from phenolic units. In thiacalixarenes, sulfur atoms replace some or all of the methylene (B1212753) bridges connecting the phenolic units. The introduction of sulfur atoms imparts distinct properties compared to their methylene-bridged counterparts, including increased conformational flexibility and altered binding affinities, particularly towards soft metal ions researchgate.netisuct.runiscpr.res.in. Functionalization with phosphorus-containing groups further enhances their utility in supramolecular chemistry researchgate.net.
Synthetic Routes to Functionalized (Thia)calixarenes
The synthesis of thiacalixarenes typically involves the base-catalyzed condensation of p-alkylphenols with sulfur sources researchgate.net. Stepwise approaches have also been developed, although they can sometimes yield lower product yields tcichemicals.com. Functionalization of (thia)calixarenes is crucial for tailoring their host-guest properties and expanding their applications. This functionalization can occur at the upper rim (para-positions of the phenolic units) or the lower rim (hydroxyl groups) of the macrocycle researchgate.netresearchgate.net. Introducing phosphorus-containing fragments, such as phosphonates, phosphinates, or phosphine (B1218219) oxides, is a key strategy to impart strong cation and hydrogen bond acceptor properties researchgate.netresearchgate.net. For instance, phosphorus-containing tetrahydroxy(thia)calixarenes can be synthesized and subsequently grafted onto solid supports like silica (B1680970) gel for applications in adsorption researchgate.net. Regioselective reactions are often employed to introduce phosphorus groups at specific positions on the calixarene (B151959) scaffold researchgate.nettandfonline.com.
Molecular Recognition of Ions and Molecules by Thia-Calixarenes
Thiacalixarenes exhibit notable molecular recognition capabilities towards a variety of guest species, including organic molecules, metal ions, and anions. The presence of sulfur atoms, hydroxyl groups, and the inherent cavity of the calixarene structure contribute to these recognition events through a combination of interactions such as ion-dipole interactions, hydrogen bonding, π-π stacking, and van der Waals forces researchgate.nettcichemicals.comchemscene.compsu.edu. The enlarged cavity and increased flexibility of sulfur-bridged calixarenes can lead to different inclusion behaviors compared to methylene-bridged calixarenes tcichemicals.com. Functionalization with specific binding sites, such as phosphorus-containing groups or amide functions, can significantly enhance the selectivity and affinity for particular guests niscpr.res.inresearchgate.netpsu.edu. For example, thiacalixarenes bearing carbamoyl-phosphine oxide groups have been shown to form dimeric capsules capable of encapsulating solvent molecules or cations psu.edu. Studies using techniques like UV-Vis and NMR spectroscopy have demonstrated the selective recognition of metal cations by functionalized thiacalixarenes unica.itmdpi.com.
Application as Receptors and Catalysts in Supramolecular Systems
Thiacalixarenes and their derivatives find diverse applications as receptors and catalysts within supramolecular systems. Their ability to selectively bind and encapsulate guests makes them valuable as synthetic receptors for various ions and molecules psu.eduresearchgate.netfrontiersin.org. This is particularly relevant for the selective extraction and sensing of environmentally hazardous or biologically significant species niscpr.res.inpsu.edu. The introduction of catalytic sites onto the thiacalixarene scaffold allows them to function as supramolecular catalysts, mimicking aspects of enzymatic activity by providing a confined environment for reactions tcichemicals.comchemscene.comresearchgate.net. They have been explored in areas such as ion separation, chemosensing, and the development of functional materials isuct.runiscpr.res.inresearchgate.netchemscene.comresearchgate.netfrontiersin.org. The ability to modify their structure allows for tuning their properties for specific applications, such as enhancing water solubility by introducing charged groups like ammonium (B1175870) researchgate.net.
Coordination Chemistry of Thia- and Mixed Thia-Aza Macrocyclic Ligands
Thia- and mixed thia-aza macrocyclic ligands, containing sulfur and nitrogen donor atoms within the macrocyclic ring, exhibit rich coordination chemistry with a wide range of metal ions. The interplay between the soft sulfur donors and the harder nitrogen donors allows for versatile binding modes and affinities towards different metal centers, particularly transition and post-transition metals researchgate.netacs.orgresearchgate.net.
Synthesis and Complexation Behavior with Metal Ions
The synthesis of thia- and mixed thia-aza macrocycles often involves cyclization reactions to form the desired ring size and donor atom arrangement unica.itresearchgate.netacs.orgsemanticscholar.orgrsc.orgohiolink.eduohiolink.edunih.goviucr.orgnih.gov. Various synthetic routes have been developed to prepare macrocycles with different ring sizes and functionalizations, including pendant arms that can further participate in metal binding unica.itresearchgate.netohiolink.eduohiolink.edunih.goviucr.org. The complexation behavior of these macrocycles with metal ions is influenced by factors such as the macrocycle's ring size, the nature and arrangement of donor atoms, the presence of pendant arms, and the properties of the metal ion (e.g., size, charge, and electronic configuration) researchgate.netacs.orgresearchgate.net. Studies using techniques like potentiometry, NMR spectroscopy, and X-ray crystallography provide insights into the stoichiometry, stability, and structure of the resulting metal complexes unica.itresearchgate.netacs.orgresearchgate.netrsc.orgohiolink.edunih.govunica.it. These ligands can form stable complexes with various metal ions, including Cu(II), Zn(II), Cd(II), Hg(II), Pb(II), Ag(I), Ni(II), Co(II), and Rh(III) unica.itresearchgate.netacs.orgresearchgate.netrsc.orgohiolink.edu.
Homoleptic and Heteroleptic Coordination Modes
In coordination chemistry, complexes can be classified as homoleptic or heteroleptic based on the ligands bound to the central metal ion unacademy.com. Homoleptic complexes contain only one type of ligand, while heteroleptic complexes contain more than one type of ligand unacademy.com. Thia- and mixed thia-aza macrocyclic ligands can participate in both homoleptic and heteroleptic coordination.
In homoleptic complexes, the macrocycle is the sole ligand coordinated to the metal center. For example, a metal ion might be encapsulated solely by one or more macrocyclic ligands rsc.orgunica.it. The coordination geometry is determined by the number and arrangement of donor atoms within the macrocycle and the metal ion's coordination preferences rsc.orgunica.it.
In heteroleptic complexes, the thia- or mixed thia-aza macrocycle is coordinated to the metal ion along with one or more different ligands, which can be small molecules (e.g., halides, solvent molecules) or other chelating agents researchgate.netacs.orgnih.gov. The presence of additional ligands in heteroleptic complexes can influence the coordination environment around the metal center, affecting the complex's stability, reactivity, and properties researchgate.netacs.orgnih.gov. The coordination modes can vary, with the macrocycle acting as a multidentate ligand binding through its sulfur and nitrogen atoms, while other ligands occupy the remaining coordination sites researchgate.netacs.orgrsc.orgnih.govunica.it.
Table 1: Selected Examples of Thia-Macrocycles and Their Recognition Properties
| Compound Type | Key Structural Features | Recognized Species | Binding Interactions |
| Thiacalixarenes | Sulfur bridges, phenolic units | Organic molecules, ions | Ion-dipole, hydrogen bonding, π-stacking |
| Phosphorus-containing thiacalixarenes | Phosphorus groups on calixarene scaffold | Cations, anions, molecules | Strong cation/H-bond acceptance, cooperative binding researchgate.net |
| Thia-aza macrocycles | Sulfur and nitrogen donor atoms in ring | Metal ions | Coordination to S and N atoms researchgate.netacs.org |
| Functionalized thia-aza macrocycles | Pendant arms with additional donor sites | Metal ions | Enhanced or selective binding unica.itohiolink.edu |
Table 2: Examples of Metal Complexes with Thia- and Mixed Thia-Aza Macrocycles
| Ligand Type | Metal Ion | Complex Stoichiometry (L:M) | Coordination Mode | Notes |
| researchgate.netaneN₂S₄ | Ni(II) | 1:1 | Encapsulated, near-octahedral rsc.org | Macrocycle in rac configuration rsc.org |
| researchgate.netaneN₂S₄ | Co(III) | 1:1 | Distorted-octahedral rsc.org | Ligand adopts rac configuration rsc.org |
| semanticscholar.organeNS₃ derivatives | Zn(II), Cd(II) | 1:1 or 1:2 | Coordination involves macrocycle and pendant arm unica.it | Selective CHEF effect observed unica.it |
| semanticscholar.organeNS₂O, semanticscholar.organeNS₃ | Zn(II), Cd(II), Hg(II) | Variable | Ionic species, hexacoordinated cations researchgate.net | Formation of [LMX]⁺ and [MX₄]²⁻ species researchgate.net |
| researchgate.netaneN₂S, researchgate.netaneNS₂ | Ag(I) | Variable | Homoleptic [Ag(L)₂]⁺ or heteroleptic [Ag(L)(X)] nih.gov | Influence of pendant arms and exogenous ligands on nuclearity nih.goviucr.org |
Self-Assembly and Hierarchical Structures Based on Thia-Motifs
The self-assembly of thia-macrocycles and related sulfur-containing motifs represents a significant area within supramolecular chemistry, leading to the formation of diverse hierarchical structures. This process often leverages non-covalent interactions, such as metal-ligand coordination, hydrogen bonding, π-π stacking, and hydrophobic effects, to direct the organization of individual molecular units into larger, ordered assemblies. The presence of sulfur atoms within the macrocyclic framework imparts unique coordination properties and influences intermolecular interactions, contributing to the complexity and functionality of the resulting supramolecular architectures.
Metal-directed self-assembly has proven to be a powerful strategy for constructing discrete thia-macrocyclic structures and extended networks. For instance, the self-assembly of thiacyclophanes can be efficiently promoted by metal ions like Cu²⁺, offering an alternative to previously reported pnictogen additives. This approach allows for the tuning of equilibrium mixtures, enabling the amplification of specific macrocyclic species, such as trimeric disulfides, which can then be covalently trapped to form novel thioethers. rsc.org Metal-ligand bonds, being highly directional and labile, facilitate the correction of kinetic errors, leading to the formation of thermodynamically favored products, thereby avoiding the formation of undesired oligomers and polymers that can occur in the absence of metal templates. rsc.orgnsf.govdwjlab.com
Pnictogen-assisted self-assembly is another method employed for the efficient synthesis of disulfide and thia-cyclophanes. This technique, typically utilizing thiolate-coordinating pnictogens like SbCl₃ in a mildly oxidative environment, allows for the rapid formation of discrete macrocyclic units from simple dithiol precursors with good control over macrocycle size. dwjlab.comnsf.gov These disulfide macrocycles can subsequently undergo sulfur extrusion to yield thiacyclophanes and hydrocarbon cyclophanes. nsf.gov This methodology has been successfully applied to dithiols featuring heterocyclic cores, such as thiophene (B33073) and furan, expanding the diversity of accessible thia-macrocyclic structures with potential applications in sensing and porous materials. nsf.gov
Thiacalix acs.orgarenes, a class of sulfur-containing macrocycles, have also demonstrated the ability to self-assemble, particularly in the context of forming nanoparticles and interacting with biological molecules. Modified thiacalix acs.orgarenes, possessing amphiphilic characteristics, can form micellar structures in aqueous solutions capable of encapsulating various molecules. mdpi.com Their ability to self-assemble and interact with proteins like bovine serum albumin highlights their potential in developing strategies to prevent protein aggregation and form stable nanoparticles. mdpi.com
The self-assembly process and the resulting hierarchical structures are influenced by various factors, including the structure of the thia-macrocycle, the presence of metal ions or other additives, concentration, external stimuli, and the nature of the solvent. nsf.govacs.org Controlling these factors allows for the modulation of the self-assembly pathway and the characteristics of the final supramolecular architecture.
Detailed research findings illustrate the control achievable in thia-macrocycle self-assembly. For instance, studies on the self-assembly of chiral macrocyclic tetraimines, which can contain sulfur in their structure or be related in their self-assembly behavior, have shown that the choice of solvent can dictate the formation of different crystalline structures, including molecular networks with layer or columnar arrangements driven by CH···O and CH···π interactions. researchgate.net
The formation of supramolecular polymers and gels based on macrocyclic building blocks, including those with thia-motifs, is another area where self-assembly plays a crucial role. beilstein-journals.orgrsc.orgnih.gov These materials leverage non-covalent interactions to create dynamic networks with tunable properties and responsiveness to external stimuli. rsc.orgnih.gov While the provided search results specifically mention pillar[n]arenes, cyclodextrins, and calixarenes in the context of supramolecular gels rsc.orgnih.gov, the principles of using macrocycles as building blocks for such hierarchical assemblies are applicable to thia-macrocycles as well, given their ability to engage in various intermolecular interactions.
The study of self-assembly and hierarchical structures based on thia-motifs is crucial for developing new functional materials with applications in areas such as sensing, catalysis, separation, and drug delivery. The ability to control the assembly process at the molecular level allows for the design of materials with tailored structures and properties.
Selected Data on Thia-Macrocycle Self-Assembly
While specific quantitative data tables directly linking thia-macrocycle structure to hierarchical assembly parameters were not extensively detailed in the provided snippets, the research highlights the influence of additives and conditions on product distribution in self-assembly reactions.
| Additive Type | Ligand Type | Observed Products (Example) | Effect on Assembly | Reference |
| Cu²⁺ salts | Thiacyclophanes (dithiols) | Dimeric, trimeric, and higher macrocyclic disulfides | Amplification of trimeric macrocycles, facile access to thioethers | rsc.org |
| Pnictogen (e.g., SbCl₃) | Dithiols (including those with heteroarenes) | Discrete disulfide cyclophanes (dimers, trimers) | Rapid and efficient formation, control over macrocycle size, avoids polymers | dwjlab.comnsf.gov |
This table illustrates how different additives can influence the outcome of dynamic covalent self-assembly processes involving thia-containing precursors, leading to the selective formation of different macrocyclic species.
The formation of hierarchical structures, such as molecular networks and coordination polymers, is often characterized by techniques like X-ray diffraction, which provides detailed information about the molecular arrangement and intermolecular interactions within the assembled structure. researchgate.netacs.orgrsc.org For example, X-ray analysis has confirmed the formation of discrete silver(I) and copper(I) complexes with sulfur-containing mixed-donor tribenzo-macrocycles, revealing both endocyclic and exocyclic coordination modes and the formation of 1-D poly(cyclic dimer) complexes linked by cubane-type units. acs.org Similarly, self-assembled metallo-macrocyclic units based on amide ligands have been shown to form the basis of 1D and 2D coordination polymers. rsc.org
The exploration of thia-macrocycles in self-assembly continues to advance, driven by the potential to create complex and functional supramolecular architectures with tailored properties for various applications.
Compound Names and PubChem CIDs
Advanced Analytical Methodologies for Characterization of Thia Compounds and Networks
Spectroscopic Techniques for Structural and Electronic Characterization
Spectroscopic methods are indispensable for probing the molecular structure and electronic transitions within thia-compounds and networks. They offer insights into functional groups, bonding environments, and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the local chemical environment of specific atomic nuclei within a molecule, providing detailed information about connectivity and structure. Both solution and solid-state NMR techniques are applied to thia-compounds and networks. For instance, solid-state NMR can characterize materials that are not soluble, offering insights into their rigid structures and dynamics nih.gov. NMR spectroscopy has been successfully applied to characterize thia-azuliporphyrin derivatives, confirming their structures nih.gov. Similarly, NMR has been used in the characterization of new thianonaboranes, providing crucial data on their molecular structures nih.gov. The technique is also valuable for analyzing the chemical ligand-core linkage nature in thiol-capped quantum dots Current time information in NA.. The spectral analysis, including ¹H and ¹³C NMR, reveals functional frequencies, proton environments, and carbon nature within the structure of compounds like 2-amino-8-thia-1,5-diazaspiro[4.5]dec-1-en-5-ium chloride monohydrate nih.gov.
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups and bonding within thia-compounds and networks by analyzing their molecular vibrations. These techniques offer complementary data, as different molecular vibrations are active in IR and Raman spectra nih.gov. Vibrational spectroscopy, including FT-IR and Raman microprobe, has been used to characterize inorganic composite materials containing thia-structures, demonstrating the preservation of structural units herts.ac.uk. FT-IR and Raman spectroscopy have also been employed in the study of new thia- and oxazinoquinolinium triiodides, providing information about their structure and intermolecular interactions nih.gov. For 2-amino-8-thia-1,5-diazaspiro[4.5]dec-1-en-5-ium chloride monohydrate, IR spectroscopy provided characteristic peaks, such as those corresponding to C=N, C—N, H—O, and H—N vibrations nih.gov. IR spectroscopy allows for rapid vibrational analysis and functional group identification in solid-state materials nih.gov.
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within thia-compounds and networks, providing information about their electronic structure and potential light absorption properties. This technique measures the amount of discrete wavelengths of UV or visible light absorbed or transmitted through a sample naturalproducts.net. UV-Vis spectroscopy has been applied to characterize inorganic composites, providing insights into their electronic properties herts.ac.uk. The UV-Vis spectra of thia- and oxazinoquinolinium derivatives have been studied to explore their electronic transitions, including intramolecular charge transfer nih.gov. UV-Vis spectroscopy was also used to monitor the degradation of Thiamethoxam (THIA), a thia-containing insecticide, by observing changes in its absorption spectrum vulcanchem.comnih.gov. The technique is broadly used for determining the concentration of compounds like amoxicillin (B794) and thiamine (B1217682) by measuring absorbance maxima at specific wavelengths.
Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight of a compound and its fragmentation pattern. This fragmentation pattern can be used to deduce structural information. MS is utilized in the characterization of thia-compounds and networks to confirm molecular formulas and analyze structural subunits. Mass spectrometry has been applied in the characterization of thia-arenes. Electron ionization mass spectra have been examined for poly-ring heterocycles, including those containing sulfur atoms, to identify diagnostic ions. LC-MS has been used to identify and analyze metabolites of Thiamethoxam (THIA), providing information on their molecular masses nih.gov.
Rheological and Viscometric Characterization of Polymeric Networks
Rheological and viscometric techniques are essential for understanding the mechanical response and flow properties of polymeric networks. For thia-containing networks, particularly Thia-CANs, these methods reveal how the dynamic nature of the covalent bonds influences macroscopic properties. The presence of reversible or exchangeable covalent bonds in CANs allows them to combine the rheological characteristics of thermosets and thermoplastics at different temperatures acs.orgnih.gov.
Probing Viscoelastic Properties of Thia-CANs
The viscoelastic properties of Thia-CANs can be effectively probed using techniques such as oscillatory shear rheometry and stress relaxation experiments. Oscillatory rheometry, conducted in the linear viscoelastic region, provides information on the storage modulus (G') and loss modulus (G''), which characterize the elastic and viscous components of the material's response, respectively acs.org. Studies on dynamic covalent tetra-PEG hydrogels crosslinked via reversible thia-conjugate addition bonds have utilized oscillatory shear rheometry to examine both linear and nonlinear rheological properties chemrxiv.org. These materials demonstrated Maxwellian behavior in the linear regime chemrxiv.org. The plateau modulus and relaxation time were found to be dependent on factors such as total polymer concentration and molecular substitutions that influence the kinetics of crosslinking bond exchange chemrxiv.org.
Stress relaxation experiments are another standard method for evaluating the viscoelasticity of CANs. In these tests, a fixed strain is applied to the material, and the decay of stress over time is monitored rsc.orgresearchgate.net. This allows for the determination of characteristic relaxation times (τ), which are inversely related to the rate of bond exchange reactions rsc.org. The temperature dependence of these relaxation times can then be used to calculate the activation energy of the exchange process, providing critical information about the dynamic nature of the network rsc.orgresearchgate.net. Dissociative CANs, including those with thia linkages, have been shown to exhibit Arrhenius-like relationships between temperature and stress relaxation or viscosity acs.org.
Research findings indicate that dynamic covalent hydrogels crosslinked via reversible thia-conjugate addition bonds can exhibit shear thickening behavior at low shear rates chemrxiv.org. The plateau moduli of these hydrogels were reported to be in the range of approximately 60 to 650 Pa, with relaxation times between 2 and 8 seconds chemrxiv.org. These properties influenced the shear thickening behavior, including its onset and degree chemrxiv.org.
Measuring Polymerization Progress and Molecular Weight Development
Monitoring polymerization progress and molecular weight development is crucial for controlling the synthesis and properties of thia-containing polymers and networks. Polymerization kinetics, the study of reaction rates and mechanisms, provides the framework for understanding how polymer chains form and grow over time fiveable.me. For step-growth polymerizations, such as those involved in thiol-ene or Michael addition reactions, the molecular weight typically increases more slowly throughout the reaction compared to chain-growth polymerization researchgate.netmt.com.
Various techniques can be employed to track the evolution of the polymerization. In-situ FTIR spectroscopy is valuable for monitoring monomer conversion rates by observing the disappearance of characteristic functional group peaks mt.com. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Size Exclusion Chromatography (SEC) are commonly used to analyze the reaction kinetics and determine the molecular weight and molecular weight distribution of the growing polymer chains nih.govrsc.org.
Microrheology offers a facile and low-cost approach to monitor polymerization kinetics indirectly by tracking the molecular weight evolution through time-resolved measurements of sample viscosity rsc.org. As polymerization progresses and molecular weight increases, the viscosity of the reaction mixture typically increases. By correlating viscosity changes with molecular weight, microrheology can provide insights into the polymerization rate rsc.org. Studies using microrheology on a model system undergoing RAFT polymerization showed that polymerization rate constants extracted from viscosity measurements were in reasonable agreement with those obtained from conventional NMR and SEC rsc.org.
Understanding the kinetics, including rate constants and the ratio of propagation to chain transfer reactions, is essential for controlling the molecular weight and ultimately the properties of the resulting thia-containing polymer or network researchgate.net.
Microscopic Techniques for Morphological and Aggregation Studies
Microscopic techniques are indispensable for visualizing the morphology and structure of thia-compounds and networks at various scales, as well as for studying particle size and aggregation behavior.
Dynamic Light Scattering (DLS) for Particle Size and Aggregation
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a widely used technique for determining the hydrodynamic size and size distribution of macromolecules and nanoparticles in solution or dispersion wyatt.comunchainedlabs.commdpi.com. The principle of DLS is based on the measurement of the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of particles wyatt.commdpi.com. Smaller particles move faster, leading to rapid fluctuations, while larger particles move slower, resulting in slower fluctuations unchainedlabs.commdpi.com. The analysis of these fluctuations yields a translational diffusion coefficient, which is then converted to a hydrodynamic radius using the Stokes-Einstein equation wyatt.commdpi.com.
DLS is a valuable tool for characterizing various types of samples, including polymers and compound aggregates wyatt.com. It can be used to assess the size and purity of particles, detect the presence of soluble and insoluble aggregates, and monitor changes in particle size over time, which is particularly useful for studying aggregation phenomena wyatt.commdpi.com. While a single peak in DLS data might not definitively rule out aggregation, the presence of multiple peaks, especially at larger sizes, can indicate aggregation researchgate.net. DLS is generally a fast, non-destructive technique requiring minimal sample preparation, although sample concentration needs to be sufficiently low to avoid multiple scattering effects wyatt.commdpi.com.
Transmission and Confocal Microscopy for Morphological Imaging
Transmission Electron Microscopy (TEM) and Confocal Microscopy provide complementary approaches for imaging the morphology of thia-containing materials.
Transmission Electron Microscopy (TEM) is a powerful technique that allows for the visualization of the internal structure of materials at high resolution, even down to the atomic level jeolusa.comthermofisher.com. TEM operates by transmitting a beam of high-energy electrons through an ultra-thin sample (typically less than 100 nm thick) jeolusa.com. The interaction of electrons with the sample provides detailed information about its internal structure and composition jeolusa.com. TEM is utilized in polymer science for comprehensive microscale analysis of morphology thermofisher.com. It has been used to study the morphology of various materials, including biological samples, revealing features such as organelle packaging, cytoplasm condensation, and membrane blebbing researchgate.net. Sample preparation for TEM can be complex and time-consuming, and the vacuum environment may not be suitable for all samples jeolusa.com.
Confocal Microscopy is a fluorescence imaging technique that offers high-resolution visualization of structures within samples, particularly useful in biological and soft matter research mdpi.comevidentscientific.comibidi.com. Unlike conventional widefield microscopy, confocal microscopy uses a focused laser beam to excite fluorophores in a specific focal plane and employs a pinhole to block out-of-focus light evidentscientific.comibidi.com. This optical sectioning capability allows for the creation of sharp 2D images of individual planes and the reconstruction of 3D volumes by stacking multiple sections ibidi.com. Confocal microscopy can be used for morphological analysis mdpi.comevidentscientific.com. A significant advantage of confocal microscopy for certain polymer systems, such as hydrogels, is its ability to image the native hydrated morphology, whereas techniques like SEM often require drying, which can introduce artifacts curtin.edu.au. While confocal microscopy is excellent for imaging optical sections, its penetration depth is limited in thick samples ibidi.com.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
